2-Bromo-4H-chromen-4-amine
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Overview
Description
2-Bromo-4H-chromen-4-amine is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring. This compound is of particular interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4H-chromen-4-amine typically involves the bromination of 4H-chromen-4-amine. One common method is the reaction of 4H-chromen-4-amine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4H-chromen-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding chromenone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of chroman derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in oxidation reactions, often in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted chromen-4-amines.
Oxidation Reactions: Products include chromenone derivatives.
Reduction Reactions: Products include chroman derivatives.
Scientific Research Applications
2-Bromo-4H-chromen-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4H-chromen-4-amine is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. In biological systems, the compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4H-Chromen-4-amine: The parent compound without the bromine substitution.
2-Chloro-4H-chromen-4-amine: A similar compound with a chlorine atom instead of bromine.
2-Iodo-4H-chromen-4-amine: A similar compound with an iodine atom instead of bromine.
Uniqueness
2-Bromo-4H-chromen-4-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the bromine atom may enhance the compound’s biological activity compared to its chlorine or iodine analogs .
Properties
Molecular Formula |
C9H8BrNO |
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Molecular Weight |
226.07 g/mol |
IUPAC Name |
2-bromo-4H-chromen-4-amine |
InChI |
InChI=1S/C9H8BrNO/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5,7H,11H2 |
InChI Key |
OMRBLNWUDFORDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C=C(O2)Br)N |
Origin of Product |
United States |
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